N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Catalog No.
S3033436
CAS No.
1421497-74-6
M.F
C16H20FNO4S
M. Wt
341.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-f...

CAS Number

1421497-74-6

Product Name

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide

Molecular Formula

C16H20FNO4S

Molecular Weight

341.4

InChI

InChI=1S/C16H20FNO4S/c1-10-8-13(17)4-5-16(10)23(20,21)18-7-6-15(19)14-9-11(2)22-12(14)3/h4-5,8-9,15,18-19H,6-7H2,1-3H3

InChI Key

SLHOJSYHJRYDNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)F)C)O

Solubility

not available

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with the molecular formula C16H20FNO4SC_{16}H_{20}FNO_{4}S and a molecular weight of approximately 341.4 g/mol. This compound features a sulfonamide group, which is known for its biological activity, and incorporates a furan ring that enhances its chemical properties. The structure includes a hydroxyl group and a fluorine atom, contributing to its potential reactivity and interactions in biological systems .

Typical of sulfonamides and related functional groups. Key reactions include:

  • Nucleophilic Substitution: Due to the presence of the sulfonamide group, it can undergo nucleophilic attack by various nucleophiles.
  • Acid-Base Reactions: The hydroxyl group can act as a weak acid or base, influencing solubility and reactivity.
  • Condensation Reactions: The amine functionality may react with carbonyl compounds to form imines or amides under appropriate conditions.

These reactions can be monitored using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide exhibits potential biological activity due to its sulfonamide structure. Sulfonamides are well-known for their antibacterial properties, acting as inhibitors of bacterial folic acid synthesis. Additionally, the presence of the furan ring may enhance its interaction with biological targets, potentially leading to applications in medicinal chemistry .

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Furan Derivative: Starting from simple furan precursors, dimethylation can be performed.
  • Hydroxylation: Introducing the hydroxyl group through hydrolysis or oxidation reactions.
  • Sulfonamide Formation: Reacting the amine component with sulfonyl chloride under controlled conditions to form the sulfonamide linkage.
  • Fluorination: Introducing the fluorine atom through electrophilic fluorination methods.

Each step requires optimization of reaction conditions such as temperature, solvent choice, and reaction time for maximum yield and purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As an antibacterial agent due to its sulfonamide structure.
  • Research: Used in studies investigating the interactions of sulfonamides with biological systems.
  • Chemical Biology: Potentially useful in probing metabolic pathways involving furan derivatives.

Its unique structure may lead to novel applications in drug discovery and development.

Interaction studies involving N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • Binding Assays: To quantify the interaction strength with target proteins.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-trifluoromethoxybenzenesulfonamideC16H18F3NO5SC_{16}H_{18}F_{3}NO_{5}SContains trifluoromethoxy group
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamideC20H23FN2O4C_{20}H_{23}FN_{2}O_{4}Incorporates a pyrrolidine ring
N-(3,5-dimethylphenyl)-2-fluorobenzamideC15H14FNOC_{15}H_{14}FNOSimple aromatic amide structure

Uniqueness

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is unique due to its combination of a furan moiety with a sulfonamide functional group and fluorine substitution. This combination may enhance both its biological activity and specificity compared to other similar compounds .

XLogP3

2.4

Dates

Modify: 2023-07-24

Explore Compound Types